molecular formula C16H12BrNO3 B5611955 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5611955
M. Wt: 346.17 g/mol
InChI Key: XBMZANWFYVNVOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, often involves the cyclization of N-acylanthranilic acids. For example, 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one was synthesized through the cyclization of the respective N-acylanthranilic acid (Soliman, El-Sakka, & El-Shalakany, 2023).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone ring. For instance, the structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one was studied, highlighting the significance of intramolecular hydrogen bonding in forming a conjugated system, which is favorable for intramolecular charge transfer (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

Chemical Reactions and Properties

Benzoxazinones undergo various chemical reactions, including ring opening and interactions with nucleophiles. For instance, 2-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-ones and 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones are known to degrade under alkaline and acidic conditions, leading to ring opening and formation of 2-aminophenol derivatives (Ilaš & Kikelj, 2008).

Physical Properties Analysis

The physical properties of benzoxazinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The crystalline structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one, for example, involves stacking of molecules in charge-transfer self-complexes, which is crucial for its luminescent properties (Filipenko et al., 1981).

Chemical Properties Analysis

The chemical properties of benzoxazinones, such as reactivity, stability, and chemical interactions, are central to their applications in synthesis and functional material development. The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards various nucleophiles has been extensively studied, demonstrating its versatility in synthesizing quinazolinone derivatives with potential antimicrobial activity (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).

properties

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-7-6-11(17)9-13(14)16(19)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZANWFYVNVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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